molecular formula C23H37NO4 B13779469 Methyl 2-(4-acetamidophenoxy)myristate CAS No. 63134-19-0

Methyl 2-(4-acetamidophenoxy)myristate

Cat. No.: B13779469
CAS No.: 63134-19-0
M. Wt: 391.5 g/mol
InChI Key: CDRWELMQOGDRDI-UHFFFAOYSA-N
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Description

Methyl 2-(4-acetamidophenoxy)myristate is a chemical compound with the molecular formula C23H37NO4. It is a methyl ester derivative of tetradecanoic acid, featuring an acetamidophenoxy group. This compound is utilized in various fields, including food, cosmetics, medicine, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-acetamidophenoxy)myristate involves the esterification of tetradecanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds through the following steps:

    Esterification: Tetradecanoic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).

    Purification: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is washed with water and dried over anhydrous sodium sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated sample preparation techniques, such as those using the Agilent 7696A Sample Prep WorkBench, can improve precision and accuracy while reducing reagent consumption and operator time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-acetamidophenoxy)myristate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaOH, NH3, aqueous or alcoholic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amines.

Scientific Research Applications

Methyl 2-(4-acetamidophenoxy)myristate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-acetamidophenoxy)myristate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with lipid membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Methyl 2-(4-acetamidophenoxy)myristate can be compared with other similar compounds, such as:

    Methyl 2-(4-aminophenoxy)myristate: Similar structure but with an amino group instead of an acetamido group.

    Methyl 2-(4-hydroxyphenoxy)myristate: Contains a hydroxy group instead of an acetamido group.

    Methyl 2-(4-nitrophenoxy)myristate: Features a nitro group instead of an acetamido group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for various applications.

Properties

CAS No.

63134-19-0

Molecular Formula

C23H37NO4

Molecular Weight

391.5 g/mol

IUPAC Name

methyl 2-(4-acetamidophenoxy)tetradecanoate

InChI

InChI=1S/C23H37NO4/c1-4-5-6-7-8-9-10-11-12-13-14-22(23(26)27-3)28-21-17-15-20(16-18-21)24-19(2)25/h15-18,22H,4-14H2,1-3H3,(H,24,25)

InChI Key

CDRWELMQOGDRDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OC)OC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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